Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound has the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol .
Mechanism of Action
Target of Action
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a derivative of the 1,2,4-oxadiazole class of compounds . These compounds have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities
Mode of Action
The mode of action of 1,2,4-oxadiazole derivatives involves interaction with their targets leading to anti-infective activity . .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 2.39, indicating its lipophilicity . Its water solubility is classified as very soluble, which may impact its bioavailability .
Result of Action
Given its classification as an anti-infective agent, it can be inferred that it may inhibit the growth or virulence of certain pathogens .
Biochemical Analysis
Biochemical Properties
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to altered metabolic pathways and affect the pharmacokinetics of co-administered drugs. Additionally, this compound has been found to bind to specific protein targets, influencing their activity and stability .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to modulate cell signaling pathways, including those involved in inflammation and apoptosis . The compound can influence gene expression by acting on transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This interaction can lead to changes in enzyme conformation and activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism . The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of active or inactive metabolites, which can further influence the compound’s pharmacological effects and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of the compound is crucial for understanding its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of acylhydrazines using dehydrating agents. One common method includes the reaction of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include dehydrating agents like phosphorus oxychloride and triflic anhydride, as well as oxidizing and reducing agents . The major products formed from these reactions are various substituted oxadiazole derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific cyclopropyl and oxadiazole moieties. Similar compounds include:
Ethyl 3-(tert-Butyl)-1,2,4-oxadiazole-5-carboxylate: This compound has a tert-butyl group instead of a cyclopropyl group, which can lead to different biological activities.
3-Cyclopropyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester: This compound is structurally similar but may have different physicochemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRBTIANPAMXMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018125-29-5 |
Source
|
Record name | ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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